molecular formula C20H18ClNO2 B215796 5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione

5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione

Cat. No. B215796
M. Wt: 339.8 g/mol
InChI Key: WXYHPRJGXZBFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione, also known as CCMD, is a synthetic compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. In agriculture, it has been found to have insecticidal and fungicidal activities. In materials science, it has been used as a precursor for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione is not fully understood, but it is believed to exert its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the replication of the hepatitis C virus by targeting the viral protease.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione has been found to have several biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of inflammatory cells, and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated its ability to suppress tumor growth, reduce inflammation, and improve liver function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. It also exhibits a broad range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of 5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione is its low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione. One area of interest is the development of 5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione derivatives with improved solubility and bioactivity. Another area of research is the elucidation of the precise mechanism of action of 5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione, which could lead to the development of more targeted therapies. Additionally, the potential applications of 5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione in agriculture and materials science warrant further investigation.

Synthesis Methods

5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione can be synthesized by the condensation reaction of 2-chlorobenzaldehyde and 4-methylaniline in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization.

properties

Product Name

5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione

InChI

InChI=1S/C20H18ClNO2/c1-13-6-8-15(9-7-13)22-12-17-19(23)10-14(11-20(17)24)16-4-2-3-5-18(16)21/h2-9,12,14,22H,10-11H2,1H3

InChI Key

WXYHPRJGXZBFQL-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC=C2C(=O)CC(CC2=O)C3=CC=CC=C3Cl

SMILES

CC1=CC=C(C=C1)NC=C2C(=O)CC(CC2=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)NC=C2C(=O)CC(CC2=O)C3=CC=CC=C3Cl

Origin of Product

United States

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